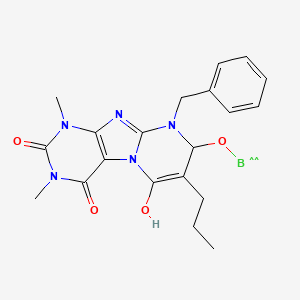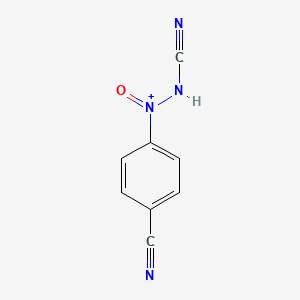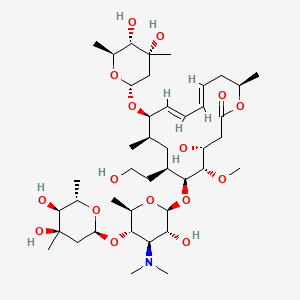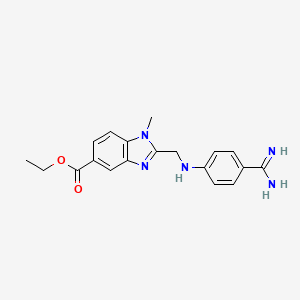
VANCOMYCIN HYDROCHLORIDE PLANT CELL CULT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vancomycin Hydrochloride is a glycopeptide antibiotic produced by Streptomyces orientalis . It is suitable for plant cell culture and is used as an antibiotic in various applications . It is a heptapeptide and its mode of action is to block bacterial cell wall biosynthesis at the level of peptidoglycan .
Synthesis Analysis
Vancomycin is a tricyclic glycopeptide antibiotic produced by the fermentation of Streptomyces orientalis . It inhibits bacterial synthesis by three main mechanisms: inhibition of the synthesis of peptidoglycan, alteration of the cell membrane permeability, and interference with RNA synthesis in the cytoplasm .Molecular Structure Analysis
The empirical formula of Vancomycin Hydrochloride is C66H75Cl2N9O24·HCl . It has a molecular weight of 1485.71 .Chemical Reactions Analysis
Vancomycin is a concentration-independent antibiotic, meaning its antimicrobial activity depends on the duration that the serum drug concentration exceeds the minimum inhibitory concentration of the target organism . The most prevailing method found for vancomycin detection in human plasma is high-performance liquid chromatography (HPLC), followed by microbiological assays .Physical And Chemical Properties Analysis
Vancomycin Hydrochloride is a powder that is off-white to brown or white to orange-brown in color . It is soluble in water, with a solubility of 50 mg/mL, clear, colorless to dark yellow .Mecanismo De Acción
Vancomycin’s bactericidal action results primarily from inhibition of cell-wall biosynthesis. Specifically, it prevents the incorporation of N-acetylmuramic acid (NAM)- and N-acetylglucosamine (NAG)-peptide subunits from being incorporated into the peptidoglycan matrix, which forms the major structural component of Gram-positive bacteria .
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
123409-00-7 |
|---|---|
Nombre del producto |
VANCOMYCIN HYDROCHLORIDE PLANT CELL CULT |
Fórmula molecular |
C66H257Cl2N9O24 |
Peso molecular |
1632.721 |
Nombre IUPAC |
azane;N-[1-[4-[4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-phenoxyphenyl]ethyl]acetamide;formic acid;methane;pentadecahydrate;dihydrochloride |
InChI |
InChI=1S/C22H27NO7.CH2O2.43CH4.2ClH.8H3N.15H2O/c1-13(23-14(2)25)15-8-9-18(19(10-15)28-16-6-4-3-5-7-16)29-21-11-17(26)22(27)20(12-24)30-21;2-1-3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3-10,13,17,20-22,24,26-27H,11-12H2,1-2H3,(H,23,25);1H,(H,2,3);43*1H4;2*1H;8*1H3;15*1H2 |
Clave InChI |
ARNOCQCQWLXLRG-UHFFFAOYSA-N |
SMILES |
C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.CC(C1=CC(=C(C=C1)OC2CC(C(C(O2)CO)O)O)OC3=CC=CC=C3)NC(=O)C.C(=O)O.N.N.N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,8-Bis(methylsulfanyl)hexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dithiole-2,6-dithione](/img/structure/B568160.png)




